PPARγ Binding Affinity: Minimal Engagement
1-(6-Methylpyridin-3-yl)piperazine exhibits negligible affinity for the human peroxisome proliferator-activated receptor gamma (PPARγ), with an IC50 value exceeding 50,000 nM in a competitive binding assay [1]. In contrast, potent piperazine-derived pan-PPAR agonists, such as compound 12, demonstrate an EC50 of 1.8 µM (1800 nM) for PPARγ in transactivation assays [2]. This substantial difference in binding potency indicates that 1-(6-Methylpyridin-3-yl)piperazine is an unsuitable starting point for PPARγ-targeted drug discovery and should be prioritized for applications unrelated to this nuclear receptor.
| Evidence Dimension | PPARγ Binding Affinity (IC50/EC50) |
|---|---|
| Target Compound Data | IC50 > 50,000 nM |
| Comparator Or Baseline | Piperazine-derived pan-PPAR agonist (Compound 12): EC50 = 1.8 µM (1800 nM) |
| Quantified Difference | Target compound is >27-fold less potent than the comparator |
| Conditions | Target compound: competitive binding assay on human PPARγ. Comparator: transactivation assay on human PPARγ. |
Why This Matters
Knowing the target compound's lack of PPARγ affinity prevents wasted resources in screening campaigns focused on this pathway.
- [1] BindingDB. Affinity Data for 1-(6-Methylpyridin-3-yl)piperazine at human PPARγ. PrimarySearch_ki entry. View Source
- [2] Design, synthesis, and biological evaluation of piperazine derivatives as pan-PPARs agonists for the treatment of liver fibrosis. European Journal of Medicinal Chemistry, 2024, 268, 116294. View Source
